molecular formula C17H17N5OS B2731923 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1173072-95-1

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2731923
CAS No.: 1173072-95-1
M. Wt: 339.42
InChI Key: DBDATYZTUQNZQH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrazine ring, and a methylbenzothiazole group . These groups are common in many pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrazine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the piperazine ring might make it more soluble in water .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis of novel compounds containing the piperazine moiety, including derivatives of the specified chemical structure. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety have been documented, providing insights into the structural basis of these compounds and their potential for further chemical modification and application (Hong-Shui Lv et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of derivatives, revealing moderate to good efficacy against various bacterial and fungal strains. This suggests potential applications in developing new antibacterial and antifungal agents. For instance, a study on the synthesis and biological activity of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives highlighted their screening for in vitro anti-bacterial activity, with some compounds showing moderate to good antimicrobial activity (P. Mhaske et al., 2014).

Photosynthetic Electron Transport Inhibition

The potential for inhibiting photosynthetic electron transport has also been explored, with certain derivatives showing remarkable inhibitory properties. This opens avenues for research into herbicides and compounds affecting photosynthesis. A study synthesized new pyrazole derivatives evaluated as photosynthetic electron transport inhibitors, showing some compounds' significant inhibitory properties comparable to commercial herbicides (C. B. Vicentini et al., 2004).

Anticancer and Antiangiogenic Effects

Research into the anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives, which may share structural similarities with the compound , has shown promising results in inhibiting tumor growth and angiogenesis. This highlights the potential for such compounds in cancer therapy (S. Chandrappa et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis process, and studying its mechanism of action in more detail .

Properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-3-2-4-14-15(12)20-17(24-14)22-9-7-21(8-10-22)16(23)13-11-18-5-6-19-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDATYZTUQNZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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